molecular formula C21H15ClN4O3S B7730490 (2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(3-nitrophenyl)prop-2-enamide

(2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B7730490
M. Wt: 438.9 g/mol
InChI Key: DZFJBFXDFIFMRX-FRKPEAEDSA-N
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Description

(2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(3-nitrophenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. Its unique structural features, including the presence of a thiazole ring, a cyano group, and a nitrophenyl group, contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(3-nitrophenyl)prop-2-enamide typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Introduction of the Benzyl Group: The 3-chloro-4-methylbenzyl group can be introduced via a nucleophilic substitution reaction using the corresponding benzyl halide and a suitable nucleophile.

    Formation of the Enamide Moiety: The enamide moiety can be formed through a Knoevenagel condensation reaction between a cyanoacetic acid derivative and an aldehyde or ketone in the presence of a base.

    Final Coupling Reaction: The final step involves coupling the thiazole derivative with the cyanoacrylamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the benzyl group, leading to the formation of sulfoxides, sulfones, and benzylic alcohols.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group, which can further participate in various coupling reactions.

    Substitution: The chloro group on the benzyl moiety can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, to yield a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, and iron powder in acidic conditions are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride, potassium carbonate, and various nucleophiles under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and benzylic alcohols.

    Reduction: Amino derivatives.

    Substitution: A variety of substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(3-nitrophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets such as enzymes and receptors, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as antimicrobial, anticancer, and anti-inflammatory effects, although further research is needed to confirm these activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also serve as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structural features, such as the thiazole ring and the nitrophenyl group, allow it to bind to these targets and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(3-nitrophenyl)prop-2-enamide
  • (2E)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(3-nitrophenyl)prop-2-enamide
  • (2E)-N-[5-(3-chloro-4-methylphenyl)-1,3-thiazol-2-yl]-2-cyano-3-(3-nitrophenyl)prop-2-enamide

Uniqueness

The uniqueness of (2E)-N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(3-nitrophenyl)prop-2-enamide lies in its specific combination of functional groups and structural features. The presence of the 3-chloro-4-methylbenzyl group, the thiazole ring, and the nitrophenyl group provides a distinct chemical profile that can lead to unique reactivity and biological activity compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(E)-N-[5-[(3-chloro-4-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O3S/c1-13-5-6-15(10-19(13)22)9-18-12-24-21(30-18)25-20(27)16(11-23)7-14-3-2-4-17(8-14)26(28)29/h2-8,10,12H,9H2,1H3,(H,24,25,27)/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFJBFXDFIFMRX-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)CC2=CN=C(S2)NC(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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